molecular formula C24H23N3O3S2 B2516340 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-65-5

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2516340
CAS No.: 850910-65-5
M. Wt: 465.59
InChI Key: VLWPSUVESQLIEE-IZHYLOQSSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-methyl group and a 4-position N-benzyl-N-ethylsulfamoyl moiety. The Z-configuration indicates the spatial arrangement of the imine group relative to the benzamide core.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(28)25-24-26(2)21-11-7-8-12-22(21)31-24/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWPSUVESQLIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 396.50 g/mol

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antioxidant properties. For instance, certain benzamide derivatives have shown significant radical scavenging activity using assays such as DPPH and ABTS:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B88.00 ± 1.0010.50 ± 1.50

These findings suggest that the structural features of benzamide derivatives contribute to their ability to neutralize free radicals, thereby providing protective effects against oxidative stress .

Anti-inflammatory Effects

In addition to antioxidant properties, this compound has been evaluated for its anti-inflammatory activity. Compounds with similar sulfonamide groups have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.

Case Study Example :
In a controlled study, a series of sulfonamide derivatives were tested for their ability to reduce inflammation in rat mesangial cells. The results indicated that compounds containing the benzyl and ethylsulfamoyl moieties significantly reduced the levels of TNF-alpha and IL-6, suggesting a potential mechanism for their anti-inflammatory action .

Interaction with Biological Targets

The interaction of this compound with key biological receptors has also been investigated. Preliminary data suggest that it may act as an antagonist for certain nuclear receptors involved in metabolic regulation, similar to other benzamide derivatives that have been characterized as selective antagonists for FXRα (Farnesoid X receptor alpha) .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological potential of compounds related to benzothiazole and sulfamoyl groups, which are integral to the structure of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activities. A study demonstrated that benzothiazole derivatives can disrupt microbial cell walls, enhancing their effectiveness as antimicrobial agents .

Anti-inflammatory Properties

Benzothiazole derivatives have been investigated for their anti-inflammatory effects. Compounds with sulfamoyl groups have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may enhance its ability to target cancer cell pathways effectively .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often utilizing starting materials such as benzothiazole derivatives and sulfamoyl chlorides. The strategic manipulation of reaction conditions can yield various derivatives with enhanced biological activities.

Case Studies

  • Synthesis Methodology : A detailed synthesis pathway was reported where benzothiazole was reacted with various amines under controlled conditions to yield sulfonamide derivatives with promising bioactivities .
  • Biological Evaluation : In vitro studies on synthesized benzothiazole derivatives showed significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines, indicating the potential of these compounds in oncological applications .

Comparison with Similar Compounds

Key Research Findings and Limitations

Synthetic Flexibility : The benzo[d]thiazole and thiadiazole cores allow diverse substitutions, enabling tuning of physicochemical properties (e.g., melting points, solubility) .

Activity Gaps : While enzyme inhibition is hypothesized for the target compound, direct biological data are absent in the evidence. Analogs like 8a and 8b focus on synthetic routes rather than bioactivity .

Contradictions : Fluorine substituents () may enhance metabolic stability but reduce polarity compared to the target’s methyl group, highlighting trade-offs in drug design .

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